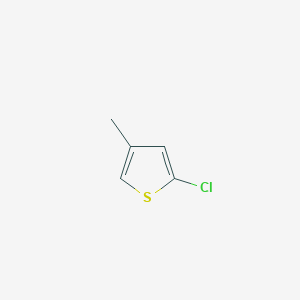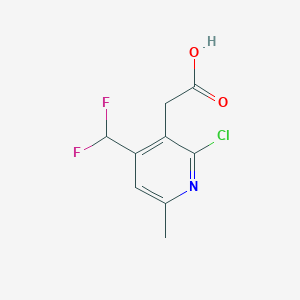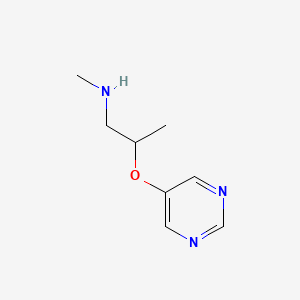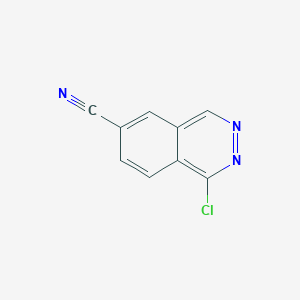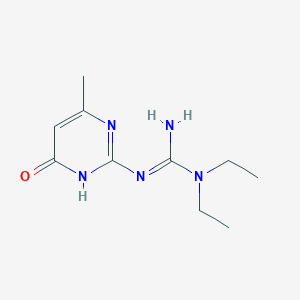![molecular formula C11H7N5O2 B13107666 2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 143211-63-6](/img/structure/B13107666.png)
2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that contains both triazole and pyrazine rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of the nitrophenyl group enhances its reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrophenylhydrazine with 2-cyanopyrazine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazolo[1,5-a]pyrazine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction rates and yields. This method involves the use of enaminonitriles and benzohydrazides under microwave conditions, resulting in the formation of the desired product in good-to-excellent yields .
化学反応の分析
Types of Reactions
2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted triazolo[1,5-a]pyrazine derivatives.
科学的研究の応用
2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer and cardiovascular disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It has applications in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as poly (ADP-ribose) polymerase 1 (PARP1), which plays a role in DNA repair . By inhibiting PARP1, the compound can induce synthetic lethality in cancer cells deficient in homologous recombination repair .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but contains a pyridine ring instead of a pyrazine ring.
1,2,4-Triazolo[4,3-a]pyrazine: Another triazolo-pyrazine compound with different substitution patterns.
Uniqueness
2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine is unique due to the presence of the nitrophenyl group, which enhances its reactivity and potential biological activity. This makes it a valuable scaffold for drug development and other applications.
特性
CAS番号 |
143211-63-6 |
|---|---|
分子式 |
C11H7N5O2 |
分子量 |
241.21 g/mol |
IUPAC名 |
2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C11H7N5O2/c17-16(18)9-3-1-8(2-4-9)11-13-10-7-12-5-6-15(10)14-11/h1-7H |
InChIキー |
SWQBHHGLDPFMRT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NN3C=CN=CC3=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate](/img/structure/B13107592.png)
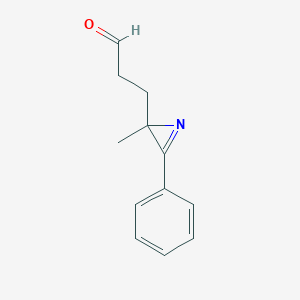
![2,4,9,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13107619.png)
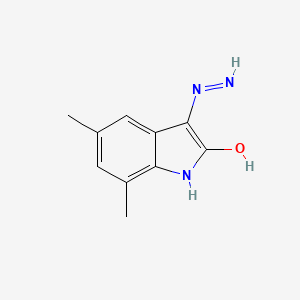


![2,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13107639.png)
